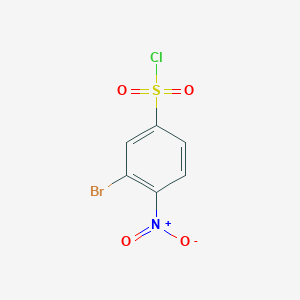

3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Descripción

Contextualizing 3-Bromo-4-nitrobenzene-1-sulfonyl chloride within the Chemical Landscape of Substituted Arenesulfonyl Chlorides

This compound is a polysubstituted arenesulfonyl chloride, meaning its benzene (B151609) ring contains multiple functional groups in addition to the sulfonyl chloride moiety. The specific nature and position of these substituents significantly influence the compound's reactivity compared to simpler arylsulfonyl chlorides like benzenesulfonyl chloride. The chemical identity of this compound is defined by its unique molecular structure and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃BrClNO₄S | uni.luscbt.com |

| Molecular Weight | 300.51 g/mol | scbt.com |

| IUPAC Name | 3-bromo-4-nitrobenzenesulfonyl chloride | uni.lu |

| PubChem CID | 45791566 | uni.lu |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)Br)N+[O-] | uni.lu |

The chemical landscape of this compound is defined by the electronic effects of its substituents. The benzene ring is functionalized with a bromine atom at position 3 and a nitro group (-NO₂) at position 4, relative to the sulfonyl chloride group at position 1. Both the nitro group and the bromine atom are electron-withdrawing groups. The nitro group, in particular, is strongly deactivating due to its potent resonance and inductive effects.

These electron-withdrawing properties render the sulfur atom of the sulfonyl chloride group highly electrophilic. This enhanced electrophilicity makes the compound significantly more reactive toward nucleophiles compared to unsubstituted or electron-donating group-substituted arenesulfonyl chlorides. This heightened reactivity makes it a valuable building block for synthesizing complex molecules where the introduction of a halogenated and nitrated aryl sulfonyl moiety is required. lookchem.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound leverages its distinct reactivity as a specialized chemical intermediate. While it is part of the broader family of nitrobenzenesulfonyl chlorides used in the synthesis of dyes and pharmaceuticals, its specific substitution pattern makes it suitable for particular applications where precise molecular architecture is required. nbinno.comgoogle.com

One of the primary research areas for this compound is its use as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the creation of novel compounds for the pharmaceutical and agrochemical industries, where its ability to form stable sulfonamide derivatives is particularly valuable. lookchem.com Furthermore, it is utilized in proteomics research. scbt.com In this context, it can react with amine groups present in proteins, allowing for chemical modification and the study of protein structure and function. The compound's role is to introduce the 3-bromo-4-nitrophenylsulfonyl group into other molecules, which can act as a key structural element or a protecting group in a larger synthetic scheme. nbinno.com

Table 2: Key Research Applications of this compound

| Research Area | Application | Mechanism of Action |

|---|---|---|

| Organic Synthesis | Synthetic Intermediate / Building Block | Used to introduce the 3-bromo-4-nitrophenylsulfonyl moiety into complex molecules for pharmaceuticals and agrochemicals. lookchem.comnbinno.com |

| Proteomics | Chemical Probe / Modifier | Reacts with amine residues on proteins to form stable sulfonamides, enabling structural and functional studies. scbt.com |

| Medicinal Chemistry | Precursor for Bioactive Compounds | Serves as a starting material for synthesizing sulfonamide-based compounds with potential therapeutic properties. lookchem.com |

Established Approaches for Substituted Arenesulfonyl Chloride Synthesis

The preparation of arenesulfonyl chlorides, a pivotal class of organic intermediates, can be achieved through several reliable methods. These approaches are foundational to developing specific pathways for complex molecules like this compound.

Disulfide Chlorination Protocols for Nitrobenzenesulfonyl Chlorides

The oxidative chlorination of diaryl disulfides is a well-established route to arenesulfonyl chlorides. This method is particularly applicable to the synthesis of nitro-substituted derivatives. The general transformation involves the cleavage of the sulfur-sulfur bond in a disulfide and subsequent oxidation and chlorination to yield two equivalents of the corresponding sulfonyl chloride.

For the synthesis of nitrobenzenesulfonyl chlorides, the corresponding dinitrophenyl disulfide serves as the starting material. For instance, di-para-nitrophenyl disulfide can be converted to para-nitrobenzene sulfonyl chloride. google.com The reaction is typically carried out by treating the disulfide with chlorine gas in the presence of a mixture of concentrated nitric and hydrochloric acids. google.com The process can be performed in the presence of a solvent, such as glacial acetic acid, although this may result in lower yields. google.com Alternative protocols utilize reagents like hydrogen peroxide in the presence of zirconium tetrachloride or a combination of a nitrate (B79036) salt and chlorotrimethylsilane for a milder and more efficient oxidative chlorination of disulfides. organic-chemistry.orgorganic-chemistry.org

A continuous flow, metal-free protocol has also been developed using nitric acid, hydrochloric acid, and oxygen, highlighting a move towards more sustainable and safer manufacturing processes. researchgate.netnih.gov

Table 1: Comparison of Disulfide Chlorination Reagents

| Reagent System | Advantages | Disadvantages |

| Cl₂ / HNO₃ / HCl | Established, effective for nitro-disulfides. google.com | Use of gaseous chlorine, harsh acidic conditions. |

| H₂O₂ / ZrCl₄ | Mild conditions, short reaction times, high yields. organic-chemistry.orgorganic-chemistry.org | Requires a metal catalyst. |

| Nitrate salt / TMSCl | Mild, efficient, high purity of products. organic-chemistry.org | May require specific nitrate salts. |

| HNO₃ / HCl / O₂ (Flow) | Metal-free, continuous process, improved safety. researchgate.netnih.gov | Requires specialized flow reactor setup. |

Direct Chlorosulfonation of Substituted Nitrobenzenes

Direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. When applied to substituted nitrobenzenes, the regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

The nitro group (—NO₂) is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. msu.eduquora.comlibretexts.org Therefore, the direct chlorosulfonation of nitrobenzene (B124822) predominantly yields 3-nitrobenzenesulfonyl chloride. google.com The reaction often requires elevated temperatures, for instance, between 90°C and 120°C, to overcome the deactivation of the ring by the nitro group. google.com To improve yields and facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride, an inorganic acid chloride such as thionyl chloride (SOCl₂) is often added in a subsequent step at a lower temperature. google.com

When other substituents are present, their directing effects must also be considered. For example, halogen substituents are deactivating but act as ortho- and para-directors. msu.edulibretexts.org In a polysubstituted ring, the position of the incoming sulfonyl chloride group is determined by the combined electronic and steric influences of all substituents.

Oxidative Cleavage Strategies of Thioethers

The oxidation of thioethers (sulfides) provides another route to sulfonyl chlorides. This transformation involves the oxidation of the sulfur atom and cleavage of one of the carbon-sulfur bonds. The reaction requires multiple equivalents of an oxidizing and chlorinating agent. Stoichiometrically, three moles of chlorine are needed to convert a sulfide (B99878) to a sulfonyl chloride. acsgcipr.org

The mechanism can be complex, potentially involving the formation of a sulfur-centered radical cation as an initial step. stackexchange.com For the synthesis to be effective and avoid product mixtures, one of the groups attached to the sulfur atom should be a good leaving group, such as a benzyl or t-butyl group. acsgcipr.org A variety of reagents can effect this transformation, including chlorine in aqueous acetic acid or commercial-grade formic acid. acsgcipr.org These methods are valuable as sulfonyl chlorides are key intermediates for synthesizing sulfonamides, which are common motifs in pharmaceuticals. acsgcipr.org

Targeted Synthetic Routes for this compound

The synthesis of a specific polysubstituted benzene like this compound requires a multi-step approach where the order of substituent introduction is critical for achieving the desired regiochemistry.

Precursor Selection and Design for Regioselective Introduction of Substituents

A retrosynthetic analysis is essential for designing an efficient synthesis. The three substituents—bromo, nitro, and sulfonyl chloride—each have distinct directing effects that must be leveraged strategically.

Bromo Group (–Br): Ortho-, para-directing and deactivating. msu.edulibretexts.org

Nitro Group (–NO₂): Meta-directing and strongly deactivating. msu.edulibretexts.org

Sulfonyl Chloride Group (–SO₂Cl): Meta-directing and deactivating.

Given these effects, a Friedel-Crafts reaction or nitration on a heavily deactivated ring is often not feasible. libretexts.orglibretexts.org Therefore, the strongly deactivating nitro and sulfonyl chloride groups should be introduced after any activating or ortho-, para-directing groups are in place, if possible.

The most logical synthetic precursor for this compound is 1-bromo-4-nitrobenzene (B128438) . This precursor correctly places the bromo and nitro groups relative to each other. The final step would be the introduction of the sulfonyl chloride group.

Proposed Synthetic Pathway:

Nitration of Bromobenzene: Start with bromobenzene. Electrophilic nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will yield a mixture of ortho- and para-bromonitrobenzene. libretexts.org The para isomer is typically the major product and can be separated from the ortho isomer.

Chlorosulfonation of 1-Bromo-4-nitrobenzene: The separated 1-bromo-4-nitrobenzene is then subjected to chlorosulfonation. The directing effects of the existing substituents will control the position of the incoming sulfonyl group. The bromo group directs ortho- and para-, while the nitro group directs meta-. The position that is ortho to the bromine (C3) is also meta to the nitro group (C3). This convergence of directing effects strongly favors the formation of the desired product, this compound.

This strategic selection of 1-bromo-4-nitrobenzene as the key intermediate is crucial for ensuring the regioselective synthesis of the target molecule.

Optimization of Reaction Conditions for Bromination, Nitration, and Sulfonylation Steps

The efficiency of the proposed synthetic route hinges on the optimization of each individual step.

Table 2: Optimized Reaction Steps for this compound Synthesis

| Step | Reaction | Reagents & Conditions | Rationale |

| 1 | Nitration | Bromobenzene with a mixture of concentrated HNO₃ and H₂SO₄. libretexts.orgmasterorganicchemistry.com The reaction temperature is carefully controlled to prevent dinitration and manage the exothermic nature of the reaction. | The ortho-, para-directing effect of the bromine atom leads to the desired 1-bromo-4-nitrobenzene as the major product. |

| 2 | Separation | The mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene is separated. | Fractional crystallization or chromatography can be used, exploiting differences in polarity and melting points to isolate the pure para isomer. |

| 3 | Chlorosulfonation | 1-bromo-4-nitrobenzene is reacted with an excess of chlorosulfonic acid (ClSO₃H) at elevated temperatures (e.g., 90-120°C). google.com The addition of thionyl chloride (SOCl₂) may be used to complete the conversion. google.com | The benzene ring is significantly deactivated by both the bromo and nitro groups, necessitating forcing conditions. The regioselectivity is high due to the concerted directing effects of the existing substituents. |

This optimized, multi-step synthesis provides a reliable and regiochemically controlled pathway to this compound, building upon established principles of electrophilic aromatic substitution.

An in-depth examination of the chemical compound this compound reveals a substance of significant interest in synthetic chemistry. This article focuses exclusively on the methodologies for its synthesis, with an emphasis on novel and intensified techniques, and the advanced analytical methods used for its characterization and purity assessment.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMIFAHAVZOCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278536 | |

| Record name | 3-Bromo-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-26-3 | |

| Record name | 3-Bromo-4-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Investigations of 3 Bromo 4 Nitrobenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The sulfonyl chloride functional group in 3-Bromo-4-nitrobenzene-1-sulfonyl chloride renders the tetracoordinate sulfur atom highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted aryl ring. Consequently, this sulfur center is susceptible to attack by a wide range of nucleophiles, leading to substitution of the chloride leaving group. These reactions are fundamental to the utility of arenesulfonyl chlorides in organic synthesis.

The mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of detailed investigation, with primary considerations given to whether the reaction proceeds through a concerted, single-step pathway or a multi-step, addition-elimination sequence.

For arenesulfonyl chlorides, substantial evidence points towards a bimolecular nucleophilic substitution (S_N2) mechanism for reactions involving nucleophiles like chloride ions. nih.gov This pathway is a concerted, one-step process where the nucleophile attacks the sulfur center at the same time as the leaving group (chloride) departs. libretexts.orglibretexts.org

This mechanism proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the departing leaving group occupy apical positions. masterorganicchemistry.com For the reaction to occur, the nucleophile must approach the electrophilic carbon from the backside, at an angle of 180° relative to the leaving group. masterorganicchemistry.comyoutube.com

Kinetic studies on a series of arenesulfonyl chlorides have shown that electron-withdrawing substituents on the aromatic ring accelerate the reaction rate, while electron-donating groups slow it down. nih.gov This is quantified by the Hammett equation, which for the chloride-chloride exchange reaction in arenesulfonyl chlorides yields a positive ρ-value of +2.02. nih.gov The presence of the strongly electron-withdrawing nitro group at the para position and the inductively withdrawing bromo group at the meta position in this compound is therefore expected to significantly enhance the reactivity of the sulfonyl sulfur center towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.

Table 1: Second-Order Rate Constants for Chloride Exchange in Selected Arenesulfonyl Chlorides

This table illustrates the effect of substituents on the reaction rate, providing context for the expected reactivity of this compound. Data is for the identity reaction with Et₄N³⁶Cl.

| Arenesulfonyl Chloride | Substituent(s) | Second-Order Rate Constant (10⁻⁴ M⁻¹s⁻¹) |

| Benzenesulfonyl chloride | H | 1.33 |

| 4-Methylbenzenesulfonyl chloride | 4-Me | 0.67 |

| 2,4,6-Trimethylbenzenesulfonyl chloride | 2,4,6-Me₃ | 6.10 |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | 2,4,6-iPr₃ | 3.72 |

Source: Adapted from Mikołajczyk, M., et al., Molecules, 2020. mdpi.com

An alternative to the concerted S_N2 pathway is the stepwise addition-elimination (A-E) mechanism. chemistrysteps.comchemguide.co.uk In this mechanism, the nucleophile first adds to the sulfonyl sulfur, breaking the S=O pi bond and forming a transient, pentacoordinate intermediate known as a sulfurane. nih.gov In a subsequent step, the leaving group is expelled, and the S=O double bond is reformed. chemguide.co.ukyoutube.com

While the A-E mechanism is common in nucleophilic substitution at carbonyl carbons (acyl substitution), its prevalence in sulfonyl chemistry is more nuanced. chemistrysteps.comchemguide.co.uk Theoretical studies and experimental evidence suggest that the nature of the nucleophile and leaving group is critical. For instance, in the case of nucleophilic substitution on arenesulfonyl derivatives, the fluoride (B91410) exchange reaction has been shown to proceed via an A-E mechanism involving a difluorosulfurandioxide intermediate. nih.gov However, for the analogous chloride exchange reaction, density functional theory (DFT) calculations support a single transition state, consistent with the S_N2 mechanism. nih.gov Given that the leaving group in this compound is chloride, the concerted S_N2 pathway is the more probable mechanistic route for its reactions with many common nucleophiles.

The high electrophilicity of the sulfur atom in this compound allows it to react readily with a variety of nucleophiles, most notably those based on nitrogen and oxygen, to form stable sulfonamides and sulfonate esters, respectively.

The reaction between sulfonyl chlorides and primary or secondary amines is a cornerstone of sulfonamide synthesis. cbijournal.comlibretexts.org this compound reacts efficiently with amine-based nucleophiles to yield the corresponding N-substituted sulfonamides. organic-chemistry.org The reaction typically involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, leading to the displacement of the chloride ion. libretexts.org

These reactions are generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. cbijournal.com The base prevents the protonation of the starting amine, which would render it non-nucleophilic. Both primary and secondary amines are effective nucleophiles in this transformation. cbijournal.com

Table 2: Representative Synthesis of Sulfonamides from this compound

This table provides illustrative examples of the reaction with different classes of amines.

| Amine Nucleophile | Amine Type | Product |

| Aniline | Primary Aryl | N-phenyl-3-bromo-4-nitrobenzenesulfonamide |

| Benzylamine | Primary Alkyl | N-benzyl-3-bromo-4-nitrobenzenesulfonamide |

| Diethylamine | Secondary Alkyl | N,N-diethyl-3-bromo-4-nitrobenzenesulfonamide |

| Piperidine | Secondary Cyclic | 1-[(3-Bromo-4-nitrophenyl)sulfonyl]piperidine |

Alcohols and phenols, acting as oxygen-based nucleophiles, react with this compound to form sulfonate esters. youtube.com This reaction is a widely used method for converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate group (e.g., brosylate), which is an excellent leaving group for subsequent substitution or elimination reactions. youtube.com

The mechanism involves the attack of the alcohol's oxygen on the electrophilic sulfur atom, followed by the departure of the chloride ion. youtube.com Similar to sulfonamide synthesis, a non-nucleophilic base like pyridine is typically added. The base serves a dual purpose: it deprotonates the alcohol to increase its nucleophilicity and neutralizes the HCl byproduct. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the reaction. youtube.com

Table 3: Representative Synthesis of Sulfonate Esters from this compound

This table provides illustrative examples of the reaction with different alcohols.

| Oxygen Nucleophile | Alcohol Type | Product |

| Methanol | Primary Alkyl | Methyl 3-bromo-4-nitrobenzenesulfonate |

| Isopropanol | Secondary Alkyl | Isopropyl 3-bromo-4-nitrobenzenesulfonate |

| Phenol | Aryl | Phenyl 3-bromo-4-nitrobenzenesulfonate |

| Cyclohexanol | Secondary Cyclic | Cyclohexyl 3-bromo-4-nitrobenzenesulfonate |

Reactivity with Diverse Nucleophilic Species

Exploration of Carbon-based Nucleophiles

The sulfonyl chloride group is a potent electrophile, readily reacting with various nucleophiles. While reactions with heteroatomic nucleophiles like amines and alcohols are common in the synthesis of sulfonamides and sulfonate esters, its reactions with carbon-based nucleophiles are also of significant interest for the formation of carbon-sulfur bonds, leading to sulfones.

Organometallic reagents are primary candidates for such transformations. However, the reactivity of these nucleophiles with sulfonyl chlorides can be complex and substrate-dependent. Highly reactive organometallic species like Grignard reagents (RMgX) and organolithium compounds (RLi) can react with sulfonyl chlorides, but these reactions are often plagued by side reactions. The strongly basic nature of these reagents can lead to competing pathways, and over-addition can occur.

A more controlled and effective class of reagents for this purpose are organocuprates, also known as Gilman reagents (R₂CuLi). These softer nucleophiles are known to react efficiently with sulfonyl chlorides to produce sulfones. In the context of this compound, a Gilman reagent would be expected to attack the electrophilic sulfur atom, displacing the chloride to form the corresponding sulfone. The nitro and bromo substituents on the aromatic ring are generally compatible with this type of reaction.

Another important carbon-based nucleophile is the cyanide ion (CN⁻). Reaction of arenesulfonyl chlorides with cyanide salts can yield sulfonyl cyanides, although this transformation is less common. The high electrophilicity of the sulfonyl group in this compound, enhanced by the electron-withdrawing nitro group, would facilitate such a reaction.

| Nucleophile Type | Reagent Example | Expected Product | General Remarks |

|---|---|---|---|

| Organocuprate | (CH₃)₂CuLi | 3-Bromo-4-nitro-1-(methylsulfonyl)benzene | Generally provides good yields for sulfone formation with sulfonyl chlorides. masterorganicchemistry.com |

| Grignard Reagent | CH₃MgBr | 3-Bromo-4-nitro-1-(methylsulfonyl)benzene | Can be effective, but prone to side reactions and over-addition. |

| Cyanide | NaCN | 3-Bromo-4-nitrobenzene-1-sulfonyl cyanide | Feasible due to the high electrophilicity of the sulfonyl chloride. |

Electronic and Steric Effects of Aromatic Substituents on Sulfonyl Reactivity

The reactivity of the sulfonyl chloride group in this compound is significantly influenced by the electronic and steric effects of the bromo and nitro substituents on the aromatic ring. These effects can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation. wikipedia.org

Electronic Effects:

The Hammett equation (log(k/k₀) = σρ) relates the rate (k) of a reaction for a substituted aromatic compound to the rate (k₀) of the unsubstituted parent compound. wikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. wikipedia.org

Nitro Group (-NO₂): The nitro group at the para-position (position 4) is a powerful electron-withdrawing group, primarily through its strong negative resonance effect (-R) and inductive effect (-I). This withdrawal of electron density from the aromatic ring is transmitted to the sulfonyl group, making the sulfur atom more electron-deficient and thus more electrophilic. This increased electrophilicity enhances the rate of nucleophilic attack on the sulfonyl chloride. Studies on the kinetics of reactions of arenesulfonyl chlorides have consistently shown that electron-attracting substituents increase the reaction rate, resulting in a positive ρ value. mdpi.comnih.gov For example, a Hammett plot for the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides yielded a ρ-value of +2.02, indicating that the reaction is facilitated by electron-withdrawing groups that stabilize the transition state. mdpi.comnih.gov

Bromo Group (-Br): The bromine atom at the meta-position (position 3) relative to the sulfonyl chloride group exerts a dual electronic effect. It has a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Since it is in the meta position, its resonance effect on the sulfonyl group is minimal. Therefore, the dominant influence is the electron-withdrawing inductive effect, which further increases the electrophilicity of the sulfur atom, albeit to a lesser extent than the para-nitro group.

Steric Effects:

Substituents ortho to the sulfonyl chloride group can exert significant steric hindrance, potentially slowing down the rate of nucleophilic attack. In this compound, the bromine atom is ortho to the sulfonyl chloride group. While classical steric hindrance would be expected to decrease the reaction rate, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration in reactivity. mdpi.comresearchgate.net This "positive ortho-effect" has been attributed to a unique, rigid, and sterically congested ground state structure that is more reactive. mdpi.comnih.gov The ortho-substituents can limit the rotation around the C-S bond, locking the sulfonyl chloride group in a conformation that is more amenable to nucleophilic attack. researchgate.netsciforum.net It is plausible that the ortho-bromo group in this compound could contribute to a similar, albeit complex, effect on the reactivity of the sulfonyl group.

Transformations Involving the Aromatic Ring and its Substituents

Beyond the reactivity of the sulfonyl chloride group, the aromatic ring of this compound is itself a site for important chemical transformations. The presence of a bromine atom and a strongly activating nitro group allows for reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SₙAr) at the Brominated Position

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides that are activated by strong electron-withdrawing groups. libretexts.orglibretexts.org In this compound, the carbon atom attached to the bromine is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion.

Activating Influence of the Nitro Group on SₙAr Pathways

The feasibility of the SₙAr reaction on this substrate is critically dependent on the presence of the nitro group in the para position relative to the bromine atom. stackexchange.com The SₙAr mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

The strong electron-withdrawing nitro group plays a crucial role in stabilizing this negatively charged intermediate. stackexchange.comyoutube.com The negative charge can be delocalized from the aromatic ring onto the oxygen atoms of the nitro group through resonance. libretexts.orgstackexchange.com This delocalization significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the reaction. stackexchange.com Without such a stabilizing group, the SₙAr reaction on an unactivated aryl bromide would require extremely harsh conditions. The sulfonyl chloride group, being electron-withdrawing, also contributes to the activation of the ring towards nucleophilic attack, although the effect of the para-nitro group is dominant.

Regioselectivity and Substrate Scope of Halogen Displacement

The regioselectivity of nucleophilic attack is directed by the positions of the activating groups. In this compound, the nitro group is para to the bromine atom and meta to the sulfonyl chloride group. The resonance stabilization provided by the nitro group is most effective for nucleophilic attack at the ortho and para positions relative to it. stackexchange.com Therefore, the carbon atom bonded to the bromine (which is para to the nitro group) is the most electrophilic and the primary site of attack. stackexchange.comnih.gov

The SₙAr reaction on activated aryl halides like this is compatible with a wide range of nucleophiles. This broad substrate scope allows for the introduction of various functionalities at the 3-position of the ring.

| Nucleophile Type | Nucleophile Example | Product Functional Group |

|---|---|---|

| Alkoxides | CH₃ONa | Methoxy (-OCH₃) |

| Amines | RNH₂ | Substituted Amino (-NHR) |

| Thiols | RSH / base | Thioether (-SR) |

| Azides | NaN₃ | Azido (-N₃) |

Metal-Catalyzed Cross-Coupling Reactions at the Brominated Position

The carbon-bromine bond in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are fundamental in modern organic synthesis. The electron-deficient nature of the aromatic ring, due to the nitro and sulfonyl chloride groups, generally makes it a good substrate for the oxidative addition step in the catalytic cycles of these reactions. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org The Suzuki coupling of this compound with an aryl or vinyl boronic acid would yield a biaryl or styrenyl derivative, respectively. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net For example, reacting this compound with styrene (B11656) in the presence of a palladium catalyst and a base would lead to the formation of a stilbene (B7821643) derivative. wikipedia.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl-alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct route to introducing an alkynyl moiety at the 3-position of the benzene (B151609) ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds, coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org It offers a complementary method to the SₙAr reaction for introducing amino groups, often under milder conditions and with a broader scope of amines, including less nucleophilic ones.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, base | Aryl-Aryl, Aryl-Vinyl |

| Heck-Mizoroki | Alkene | Pd catalyst, base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, ligand, base | Aryl-Nitrogen |

It is important to note that the reaction conditions for these cross-coupling reactions must be carefully chosen to avoid potential side reactions involving the sulfonyl chloride group, which can also be susceptible to reduction or nucleophilic attack under certain catalytic conditions.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira, Kumada)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and this compound serves as a versatile electrophilic partner in several of these transformations. The reaction typically occurs at the C-Br bond, which is activated towards oxidative addition to a Pd(0) center.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is highly effective for creating biaryl structures. thermofisher.com For a substrate like this compound, the electron-deficient nature of the aromatic ring facilitates the oxidative addition step, which is often rate-limiting in the catalytic cycle. princeton.edu Research on the Suzuki coupling of electron-poor aryl chlorides and bromides has shown that high yields can be achieved, even with challenging substrates. nih.govnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. thermofisher.com

Notably, arylsulfonyl chlorides can also undergo a desulfinative Suzuki-Miyaura coupling, where the C-SO2Cl bond is cleaved to form a new C-C bond. chemrxiv.org This presents a potential alternative reaction pathway, although the C-Br bond is generally more reactive in palladium catalysis compared to the C-S bond of the sulfonyl chloride. nih.gov The choice of catalyst, ligand, and reaction conditions would determine the chemoselectivity between the two sites.

Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides Data based on reactions with analogous substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | scispace.com |

| Pd/C | None | K₂CO₃ | H₂O | 150 (MW) | ~80-95 | rsc.org |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80-100 | ~90 | nih.gov |

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. researchgate.net The high reactivity of the C-Br bond in this compound makes it a suitable substrate for this transformation. Studies on the closely related compound, 1-bromo-4-nitrobenzene (B128438), have demonstrated successful Heck coupling with styrene to produce nitrostilbene derivatives. chemrxiv.org These reactions are typically catalyzed by palladium complexes, often without the need for phosphine (B1218219) ligands when using more reactive aryl bromides, and are carried out in the presence of a base to regenerate the active Pd(0) catalyst. researchgate.netorgsyn.org

Interactive Table: Heck Reaction of 1-bromo-4-nitrobenzene with Styrene Data based on reactions with analogous substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | None | Na₂CO₃ | DMF | 120 | High | researchgate.net |

| Pd-NHC | NHC | Na₂CO₃ | DMA | 50 | >99 | researchgate.net |

Sonogashira Coupling

The Sonogashira coupling is a method to form a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. mdpi.comnih.gov This reaction is widely used to synthesize arylalkynes. The electron-deficient nature of the aryl bromide in this compound is advantageous for this coupling. Research on the Sonogashira coupling of 4-nitrobromobenzene with various terminal acetylenes has shown that the reaction proceeds efficiently, providing the corresponding coupled products in good yields. wikipedia.org The standard conditions involve a palladium source like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base (e.g., triethylamine), which also serves as the solvent. sigmaaldrich.com

Interactive Table: Sonogashira Coupling of 4-Nitrobromobenzene Data based on reactions with analogous substrates.

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N/Toluene | 70-80°C | 80-95 | wikipedia.org |

| Pd(OAc)₂ | CuI | Piperidine | DMF | RT | High | sigmaaldrich.com |

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, catalyzed by palladium or nickel complexes. organic-chemistry.orglibretexts.org While it is a powerful C-C bond-forming reaction, its application to a substrate like this compound presents significant challenges. Grignard reagents are highly reactive, basic, and nucleophilic, and would likely react non-selectively with the electrophilic nitro and sulfonyl chloride functional groups present on the molecule, leading to undesired side products rather than the intended cross-coupling at the C-Br bond. organic-chemistry.orgwikipedia.org Therefore, other cross-coupling methods with more functional group-tolerant organometallic reagents (like organoborons in Suzuki coupling) are generally preferred for highly functionalized substrates.

Strategies for Carbon-Heteroatom Cross-Coupling

The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals and agrochemicals. This compound can serve as an electrophile in these reactions, primarily at the C-Br position.

C-N Bond Formation (Buchwald-Hartwig Amination and Ullmann Condensation)

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds between aryl halides and amines. libretexts.org The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The electron-deficient character of the aryl ring in this compound facilitates the initial oxidative addition step. However, the strong base typically required (e.g., sodium tert-butoxide) could potentially react with the sulfonyl chloride group. organic-chemistry.org Careful selection of milder bases and appropriate catalyst systems would be necessary to achieve selective amination.

An alternative is the Ullmann condensation, a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols. Current time information in Pasuruan, ID. This method is particularly effective for aryl halides activated by electron-withdrawing groups, making it well-suited for substrates like this compound. Current time information in Pasuruan, ID.cbijournal.com While traditional Ullmann reactions require harsh conditions (high temperatures), modern ligand-assisted protocols allow the reaction to proceed under milder conditions. nih.gov

Recent developments also include reductive C-N coupling strategies where nitroarenes are used directly as the amine source surrogate, coupling with aryl halides under palladium or nickel catalysis with a reductant. chemrxiv.orgorgsyn.orgwikipedia.org This approach could potentially utilize both the nitro and bromo functionalities of the molecule in a single transformation.

C-O and C-S Bond Formation

Similar to C-N coupling, C-O (ether) and C-S (thioether) bonds can be formed using variations of the Buchwald-Hartwig or Ullmann-type reactions. wikipedia.orgCurrent time information in Pasuruan, ID. Copper-catalyzed Ullmann ether synthesis is historically significant for coupling aryl halides with phenols and alcohols, especially with electron-deficient aryl halides. sigmaaldrich.com Palladium-catalyzed systems using specialized ligands have also been developed for the efficient synthesis of aryl ethers and thioethers. wikipedia.org Furthermore, the sulfonyl chloride group itself can be a target for C-S bond formation through desulfinative coupling reactions with thiols or their precursors, though this is less common than reactions at the aryl halide position. mdpi.com

Ligand Design and Catalyst Optimization for Enhanced Selectivity and Efficiency

The success of cross-coupling reactions involving challenging substrates like this compound is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. The C-Br bond is activated by the electron-withdrawing groups, but achieving high efficiency and selectivity requires careful catalyst design.

For Suzuki-Miyaura and Buchwald-Hartwig reactions, sterically bulky and electron-rich ligands are paramount. princeton.edu These properties facilitate both the initial oxidative addition of the aryl bromide and the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst. Current time information in Pasuruan, ID.

Key classes of ligands that have proven effective for coupling electron-deficient or sterically hindered aryl halides include:

Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and BrettPhos are characterized by a biphenyl (B1667301) backbone with bulky alkyl substituents on the phosphorus atom. scispace.com Their steric bulk promotes the formation of monoligated, highly reactive L-Pd(0) species, while their electron-donating nature accelerates oxidative addition. wikipedia.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. researchgate.net This stability can prevent catalyst decomposition at high temperatures and can lead to very high turnover numbers, making them highly effective for the coupling of less reactive electrophiles.

The optimization of the catalyst system—including the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent—is critical for maximizing yield and minimizing side reactions, such as hydrodehalogenation or reaction at the sulfonyl chloride moiety.

Chemical Reduction and Other Manipulations of the Nitro Group

The nitro group on this compound is a versatile functional handle that can be transformed into other nitrogen-containing groups, most commonly an amine. The primary challenge is to achieve chemoselective reduction of the nitro group without affecting the aryl-bromide or the sulfonyl chloride.

Several methods are available for the selective reduction of aromatic nitro groups:

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic and effective methods for reducing nitroarenes to anilines. These conditions are generally mild enough to leave aryl halides and sulfonyl chlorides intact.

Catalytic Hydrogenation: This method can be highly selective, provided the correct catalyst is chosen. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can also promote hydrodehalogenation (reduction of the C-Br bond). Catalysts such as Raney Nickel or platinum(IV) oxide (PtO₂) are often preferred as they are less likely to cleave the aryl-halide bond.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Raney Nickel, Pd/C) can also effect the reduction under milder conditions than high-pressure hydrogenation.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can selectively reduce one nitro group in the presence of others and are generally compatible with aryl halides.

The resulting amino group dramatically alters the electronic properties of the aromatic ring, transforming it from electron-poor to electron-rich. This change in electronics can be strategically used to direct subsequent reactions. For instance, the amine can be diazotized and converted to a variety of other functional groups via Sandmeyer or related reactions.

Interactive Table: Reagents for Chemoselective Reduction of Aromatic Nitro Groups Compatibility with Aryl-Br and Aryl-SO₂Cl functionalities is noted.

| Reagent | Solvent | Conditions | Compatibility with Aryl-Br | Compatibility with Aryl-SO₂Cl | Reference |

|---|---|---|---|---|---|

| Fe / CH₃COOH | Acetic Acid / Ethanol | Reflux | High | High | |

| SnCl₂·2H₂O | Ethanol / HCl | Reflux | High | High | |

| H₂ (1 atm), Raney Ni | Ethanol / Methanol | RT | High | Moderate (can be reduced) | |

| Na₂S / H₂O | H₂O / Ethanol | Reflux | High | High | |

| Phenylsilane, Iron catalyst | Toluene | RT - 60°C | High | High | cbijournal.com |

Computational and Theoretical Studies of 3 Bromo 4 Nitrobenzene 1 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a microscopic view of the electronic environment, which governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. A typical DFT study on 3-Bromo-4-nitrobenzene-1-sulfonyl chloride would involve optimizing its three-dimensional geometry to find the most stable conformation (the global minimum on the potential energy surface). Such calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would yield precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to map out energy landscapes, identifying different conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature. For related nitrobenzene (B124822) compounds, DFT has been successfully used to determine optimized geometries and explore their thermodynamic properties. However, specific data tables of bond lengths, angles, or optimized energy for this compound are absent from the literature.

Ab Initio Molecular Orbital Methods for Detailed Reaction Pathway Elucidation

Ab initio (from first principles) molecular orbital methods, while often more computationally intensive than DFT, can provide highly accurate energy profiles for chemical reactions. These methods would be instrumental in elucidating the detailed step-by-step pathways of reactions involving this compound, for instance, in its reactions with nucleophiles.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. This would reveal the mechanistic details, such as whether a reaction proceeds through a concerted or a stepwise mechanism. Despite the utility of these methods, no specific ab initio studies focused on the reaction pathways of this compound have been reported.

Mechanistic Probing through Advanced Computational Modeling

Advanced computational modeling builds upon quantum chemical calculations to provide deeper insights into reaction dynamics, selectivity, and the influence of the reaction environment.

Transition State Characterization and Activation Energy Determination

A critical aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction pathway. Computational methods are used to locate and verify these transient structures. For reactions of arenesulfonyl chlorides, a trigonal bipyramidal geometry at the sulfur center is often proposed for the transition state in nucleophilic substitution reactions.

Once the transition state is identified, its energy relative to the reactants determines the activation energy (Ea), a key parameter that governs the reaction rate. While studies on other benzenesulfonyl chlorides have computationally characterized such transition states, this specific analysis for this compound is not available.

Solvation Models and Solvent Effects on Reaction Mechanisms and Kinetics

Reactions are most often carried out in a solvent, which can have a profound impact on reaction mechanisms and rates. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent environment on the energies of dissolved species.

These models can predict how a solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the reaction's energy profile. For example, polar solvents might preferentially stabilize charged intermediates, favoring a stepwise mechanism over a concerted one. Kinetic studies on the closely related 3-nitrobenzenesulfonyl chloride have been performed in various aqueous-organic solutions, demonstrating the significant influence of the solvent. However, a detailed computational investigation using solvation models specifically for this compound has not been published.

Computational Prediction of Regioselectivity and Diastereoselectivity

The substituted benzene (B151609) ring in this compound presents multiple sites for potential reactions, such as further electrophilic aromatic substitution. Computational models are increasingly used to predict the regioselectivity of such reactions. Methods like RegioSQM, which calculates proton affinities to identify the most nucleophilic centers, and machine learning models like RegioML, have been developed to predict the outcomes of these reactions with high accuracy. rsc.orgchemrxiv.orgsemanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes and intermolecular interactions.

Intermolecular interactions are fundamental to the chemical and physical properties of a substance. MD simulations can model how molecules of this compound interact with each other in a condensed phase (liquid or solid) and with solvent molecules. These simulations can reveal the nature and strength of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen and hydrogen bonds. Understanding these interactions is key to predicting properties like solubility, melting point, and boiling point. Although specific MD simulation data for this compound is not available, studies on similar aromatic compounds provide a basis for what could be expected.

Elucidation of Structure-Reactivity Relationships through Theoretical Descriptors

The reactivity of a molecule is intrinsically linked to its electronic structure. Theoretical descriptors, derived from quantum chemical calculations, are numerical values that represent various aspects of a molecule's electronic properties and are used to predict its reactivity. This approach is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies.

For this compound, several theoretical descriptors could be calculated to understand its reactivity. The presence of electron-withdrawing groups (nitro and sulfonyl chloride) and a halogen (bromo) significantly influences the electron distribution in the benzene ring.

Key theoretical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For instance, in related benzenesulfonamide (B165840) derivatives, HOMO and LUMO values have been used in QSAR investigations to correlate with their antimicrobial activities. niscpr.res.in

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the sulfonyl chloride group would be expected to be highly electrophilic, making it susceptible to nucleophilic attack.

Atomic Charges: Calculating the partial charge on each atom can provide further insight into reactive sites.

Studies on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides have shown that the position of the nitro group significantly affects the electron transfer mechanism, a finding that can be rationalized through theoretical calculations of the molecule's electronic structure. cdnsciencepub.comresearchgate.net While specific theoretical descriptor data for this compound is not present in the surveyed literature, the principles from these related studies demonstrate the utility of this approach in understanding its structure-reactivity relationships.

Below is a hypothetical data table illustrating the types of theoretical descriptors that could be calculated for this compound and related compounds to establish structure-reactivity relationships. Note: The values in this table are for illustrative purposes only and are not based on actual calculations for the listed compounds.

| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -8.50 | -3.20 | 5.30 | 4.50 |

| 4-Nitrobenzene-1-sulfonyl chloride | -8.35 | -3.10 | 5.25 | 4.20 |

| 3-Bromobenzene-1-sulfonyl chloride | -8.10 | -2.90 | 5.20 | 3.80 |

Advanced Applications and Derivatization Strategies in Chemical Research

Utilization as a Key Building Block in Complex Molecular Synthesis

The reactivity of the sulfonyl chloride group, coupled with the directing effects and potential for further transformation of the nitro and bromo substituents, positions 3-Bromo-4-nitrobenzene-1-sulfonyl chloride as a valuable reagent in the synthesis of diverse molecular architectures.

While specific examples detailing the use of this compound in the synthesis of novel heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of the sulfonyl chloride moiety suggests its utility in such applications. Sulfonyl chlorides are well-established reagents for the construction of nitrogen- and sulfur-containing heterocycles.

The primary pathway for forming nitrogen-containing heterocycles involves the reaction of the sulfonyl chloride with difunctionalized nucleophiles, such as diamines. For instance, reaction with a 1,2-diamine could potentially lead to the formation of a seven-membered heterocyclic ring incorporating the sulfonamide linkage. Similarly, reaction with other dinucleophiles, such as amino alcohols or amino thiols, could yield corresponding oxa- and thia-diazepine derivatives. The nitro and bromo substituents on the aromatic ring can be subsequently modified to introduce further complexity and diversity into the heterocyclic scaffold.

For the synthesis of sulfur-containing heterocycles, the sulfonyl chloride can react with sulfur-based nucleophiles. For example, reaction with a dithiol could lead to the formation of a cyclic disulfide or a larger ring system containing a sulfonamide and a thioether linkage, depending on the reaction conditions and the nature of the dithiol.

The general synthetic utility of sulfonyl chlorides in forming heterocyclic systems is well-established, and by extension, this compound is a promising candidate for the synthesis of novel heterocyclic structures, even though specific examples are not readily found in the literature.

The synthesis of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The process often involves the derivatization of a central scaffold with a variety of building blocks to generate a large number of structurally related compounds. This compound is an ideal reagent for such purposes due to the reactivity of its sulfonyl chloride group towards a wide range of nucleophiles.

In the context of solid-phase synthesis, a common strategy for library generation, a scaffold molecule containing a nucleophilic group (e.g., an amine or an alcohol) can be attached to a solid support. Subsequent reaction with this compound would functionalize the scaffold with the 3-bromo-4-nitrophenylsulfonyl moiety. The bromine atom and the nitro group then serve as handles for further diversification. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce a wide variety of substituents. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other amine-based chemistries to introduce another layer of diversity.

This multi-faceted reactivity allows for the generation of a large and diverse chemical library from a single scaffold and this compound. Below is a hypothetical workflow for the use of this compound in chemical library synthesis.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Scaffold Immobilization | Scaffold with nucleophilic handle, solid support resin | Attachment of the core structure to the solid phase. |

| 2 | Sulfonamide Formation | This compound, base | Introduction of the 3-bromo-4-nitrophenylsulfonyl group. |

| 3 | Diversification via Cross-Coupling | Various boronic acids, Pd catalyst, base (Suzuki coupling) | Introduction of a diverse set of aryl or alkyl groups at the bromine position. |

| 4 | Nitro Group Reduction | Reducing agent (e.g., SnCl₂, Na₂S₂O₄) | Conversion of the nitro group to an amine. |

| 5 | Amine Derivatization | Various acyl chlorides, isocyanates, or aldehydes (reductive amination) | Introduction of a second set of diverse substituents. |

| 6 | Cleavage from Resin | Cleavage cocktail (e.g., TFA) | Release of the final, purified library members. |

Role in Analytical Chemistry for Derivatization Purposes

Chemical derivatization is a crucial technique in analytical chemistry, particularly in chromatography and mass spectrometry, to improve the analytical properties of target analytes. This compound possesses several features that make it a promising, albeit not yet widely documented, derivatization reagent.

In liquid chromatography-mass spectrometry (LC-MS), the sensitivity of detection is highly dependent on the ionization efficiency of the analyte. Many compounds, particularly those lacking easily ionizable functional groups, exhibit poor response in MS detectors. Derivatization with a reagent that introduces a readily ionizable tag can significantly enhance the signal intensity.

Certain analytes can be prone to degradation during sample preparation, storage, or analysis. Derivatization can protect labile functional groups, thereby increasing the stability of the analyte and leading to more accurate and reproducible quantification. For example, primary and secondary amines can be susceptible to oxidation. Conversion of these amines to stable sulfonamides by reaction with this compound would protect them from such degradation.

The resulting sulfonamide bond is generally robust and resistant to hydrolysis under typical analytical conditions. This increased stability ensures that the analyte can be reliably extracted, concentrated, and chromatographed without significant loss. The derivatization of biogenic amines with benzoyl chloride, a reaction analogous to sulfonamide formation, has been demonstrated to yield stable derivatives suitable for LC-MS/MS analysis. mdpi.com

Isotope-coded derivatization is a powerful technique for accurate relative and absolute quantification in mass spectrometry. This method involves the use of two or more forms of a derivatization reagent that are chemically identical but differ in their isotopic composition (e.g., containing ¹²C vs. ¹³C, or ¹⁴N vs. ¹⁵N). A sample is derivatized with the "light" version of the reagent, while a standard or a different sample is derivatized with the "heavy" version. The samples are then mixed and analyzed by MS. The relative peak intensities of the light and heavy derivatized analytes provide a precise measure of their relative abundance.

While there are no specific reports on the synthesis and application of an isotope-coded version of this compound, its structure is amenable to isotopic labeling. For example, the benzene (B151609) ring could be synthesized using ¹³C-labeled precursors, or the nitro group could be introduced using ¹⁵N-labeled nitric acid. A deuterated version could also be synthesized.

The availability of such an isotope-coded derivatization reagent would enable highly accurate quantitative studies of analytes containing primary and secondary amine or hydroxyl groups in various fields, including proteomics, metabolomics, and clinical diagnostics.

Strategic Approaches for Polysubstituted Aromatic Compound Synthesis

The inherent differences in the chemical reactivity of the sulfonyl chloride, bromo, and nitro functionalities on the benzene ring of this compound are the key to its synthetic utility. A carefully planned reaction sequence allows for the selective modification of one group while the others remain intact, a concept known as orthogonal synthesis.

Leveraging Orthogonal Reactivity of Bromine, Nitro, and Sulfonyl Chloride Functionalities

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. This reaction is typically fast and occurs under mild conditions.

The bromine atom, on the other hand, is significantly less reactive towards nucleophilic attack under standard conditions. However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the formation of carbon-carbon bonds by coupling the aryl bromide with various boronic acids or esters.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com However, it can be readily reduced to an amino group under various conditions, which can then be further functionalized. This transformation dramatically alters the electronic properties of the aromatic ring and the directing effects for subsequent reactions.

This differential reactivity allows for a hierarchical approach to the functionalization of the molecule. The highly reactive sulfonyl chloride can be addressed first, followed by the modification of the bromine atom via cross-coupling, and finally, the transformation of the nitro group.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Typical Reaction Type | Relative Reactivity | Common Reagents | Resulting Functional Group |

| Sulfonyl Chloride (-SO₂Cl) | Nucleophilic Substitution | High | Amines (R-NH₂), Alcohols (R-OH) | Sulfonamide (-SO₂NHR), Sulfonate Ester (-SO₂OR) |

| Bromine (-Br) | Palladium-Catalyzed Cross-Coupling | Moderate | Boronic Acids (R-B(OH)₂), Pd Catalyst, Base | Aryl (-R) |

| Nitro (-NO₂) | Reduction | Low (requires specific reagents) | SnCl₂/HCl, H₂/Pd-C | Amine (-NH₂) |

Sequential Functionalization Strategies for Controlled Synthesis

A common and effective strategy for the derivatization of this compound involves a two-step sequence: initial sulfonamide formation followed by a Suzuki-Miyaura cross-coupling reaction.

Step 1: Sulfonamide Formation

The first step involves the selective reaction of the sulfonyl chloride moiety with a primary or secondary amine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of amine is vast, allowing for the introduction of a wide array of substituents and functionalities. For instance, reacting this compound with a simple alkyl amine introduces a lipophilic side chain, while using an amine bearing a protected functional group allows for further diversification later in the synthetic sequence.

Table 2: Examples of Sulfonamide Formation from this compound

| Amine | Base | Solvent | Product |

| Aniline | Pyridine | Dichloromethane | N-phenyl-3-bromo-4-nitrobenzenesulfonamide |

| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-3-bromo-4-nitrobenzenesulfonamide |

| Morpholine | Potassium Carbonate | Acetonitrile | 4-((3-bromo-4-nitrophenyl)sulfonyl)morpholine |

Step 2: Suzuki-Miyaura Cross-Coupling

With the sulfonamide in hand, the focus shifts to the functionalization of the bromine atom. The Suzuki-Miyaura reaction is a powerful tool for this transformation, enabling the formation of a new carbon-carbon bond at the C-3 position of the benzene ring. wikipedia.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. A variety of aryl, heteroaryl, and even alkyl boronic acids can be used as coupling partners, leading to the synthesis of a diverse library of biaryl and related structures. The reaction conditions are generally mild and tolerate a wide range of functional groups, including the nitro and sulfonamide moieties already present in the molecule.

Table 3: Examples of Suzuki-Miyaura Coupling of 3-Bromo-4-nitrobenzenesulfonamide Derivatives

| Sulfonamide Reactant | Boronic Acid | Palladium Catalyst | Base | Product |

| N-phenyl-3-bromo-4-nitrobenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-nitro-N-phenyl-[1,1'-biphenyl]-3-sulfonamide |

| N-benzyl-3-bromo-4-nitrobenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | N-benzyl-4'-methoxy-4-nitro-[1,1'-biphenyl]-3-sulfonamide |

| 4-((3-bromo-4-nitrophenyl)sulfonyl)morpholine | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-((4-nitro-3-(thiophen-2-yl)phenyl)sulfonyl)morpholine |

Subsequent Transformation of the Nitro Group

Following the successful functionalization of the sulfonyl chloride and bromine positions, the nitro group can be selectively reduced to an amine. This is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting amino group can then serve as a handle for a variety of further transformations, including acylation, alkylation, diazotization followed by Sandmeyer reactions, or formation of heterocyclic rings, thus completing the synthesis of a tri-substituted aromatic compound with a high degree of molecular complexity and diversity.

This strategic, multi-step approach, leveraging the orthogonal reactivity of the functional groups present in this compound, provides a powerful and flexible platform for the synthesis of a wide range of complex, polysubstituted aromatic compounds with potential applications in various fields of chemical research.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Protocols

Traditional methods for the synthesis of aromatic sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid, which can generate significant waste and pose safety concerns. researchgate.net Future research is directed at creating more environmentally benign and atom-economical alternatives.

Key strategies include:

Oxidative Chlorination: Methods using greener oxidants and chlorine sources are being explored. For instance, processes involving N-chlorosuccinimide (NCS) or bleach can offer milder reaction conditions and reduce hazardous byproducts. organic-chemistry.orgorganic-chemistry.org Another approach involves the aerobic, metal-free oxidation of corresponding thiols in the presence of ammonium (B1175870) nitrate (B79036) and aqueous HCl, using oxygen as the terminal oxidant. rsc.org

Diazonium Salt Chemistry: Sandmeyer-type reactions, which start from readily available anilines, are being refined. The use of stable sulfur dioxide surrogates, such as the DABCO/SO₂ complex (DABSO), avoids the handling of gaseous SO₂ and can be performed under milder, copper-catalyzed conditions. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents a sustainable alternative to traditional methods. Heterogeneous photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of sulfonyl chlorides from aryldiazonium salts under mild, room-temperature conditions, offering high functional group tolerance and easy catalyst recycling. acs.orgnih.gov

| Synthesis Strategy | Key Features & Advantages |

| N-Chlorosuccinimide (NCS) Chlorosulfonation | Uses a solid, easy-to-handle chlorinating agent; milder conditions. organic-chemistry.org |

| Aerobic Metal-Free Oxidation | Employs oxygen as the ultimate oxidant; avoids heavy metal catalysts. rsc.org |

| Sandmeyer-Type Reaction with SO₂ Surrogates | Avoids direct use of hazardous gaseous sulfur dioxide; starts from common anilines. organic-chemistry.org |

| Heterogeneous Photocatalysis | Utilizes visible light; mild reaction conditions; recyclable catalyst. acs.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is central to improving the synthesis and subsequent reactions of 3-bromo-4-nitrobenzene-1-sulfonyl chloride. Research is focused on discovering new catalysts that can enhance reaction rates, improve yields, and provide greater control over selectivity.

Emerging trends in this area include:

Palladium-Catalyzed Reactions: Palladium catalysts have shown significant promise in the synthesis of aryl sulfonamides from arylboronic acids and a sulfuryl chloride equivalent. nih.govnih.gov This methodology could be adapted for reactions involving this compound to facilitate cross-coupling and the construction of complex sulfonamide derivatives under mild conditions. nih.gov

Copper-Catalyzed Processes: Copper catalysts are effective in Sandmeyer-type reactions for producing sulfonyl chlorides. organic-chemistry.org Furthermore, copper-catalyzed ligand-to-metal charge transfer (LMCT) has been leveraged for the decarboxylative halosulfonylation of aromatic acids, providing a novel route to sulfonyl chlorides that could be applied to precursors of the target compound. princeton.edu

Peptide-Based Catalysts: Short peptides have been investigated as catalysts for enantioselective sulfonylation reactions. While this is more relevant for chiral substrates, the principle of using biocompatible and tunable catalysts could inspire new systems for selective reactions of this compound. nih.gov

The development of these catalytic systems will enable more efficient and selective transformations, opening up new synthetic pathways and applications.

Integration with Flow Chemistry and Automated Synthesis for Scalability and Efficiency

Flow chemistry, or continuous flow processing, is a transformative technology in chemical manufacturing that offers substantial advantages over traditional batch methods, particularly for reactions that are highly exothermic or involve hazardous intermediates. rsc.orgspirochem.com The synthesis of sulfonyl chlorides is well-suited for this approach.

Future integration of this compound synthesis with flow chemistry will focus on:

Enhanced Safety and Control: Continuous flow reactors minimize the volume of reactive material at any given time, significantly reducing the risks associated with thermal runaway. rsc.org Precise control over temperature, pressure, and mixing leads to higher consistency and yield. youtube.comyoutube.com

Scalability: Scaling up production in a flow system is achieved by simply running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. spirochem.comseqens.com

The adoption of flow chemistry will be crucial for the safe, efficient, and scalable production of this compound and its derivatives, particularly in industrial settings. seqens.com

Application of Advanced Spectroscopic and In-situ Monitoring Techniques for Reaction Optimization

To optimize the synthesis and reactions of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced analytical techniques are critical for gaining these insights.

Future research will increasingly rely on:

In-situ Spectroscopy: Techniques like ReactIR™ (in-situ Fourier Transform Infrared Spectroscopy) allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation directly within the reaction vessel without the need for sampling. mt.com This provides immediate feedback on the reaction's progress and helps identify transient or unstable species.

Real-Time Analytics: The integration of in-line analytical tools, such as HPLC and mass spectrometry, with automated and flow chemistry systems enables continuous quality control. researchgate.net This data can be used to adjust process parameters in real-time to maintain optimal conditions and maximize product purity. researchgate.net

Comprehensive Spectroscopic Analysis: A combination of analytical methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), will continue to be vital for the thorough characterization of products and the optimization of reaction conditions to maximize yield and purity. taylorfrancis.com

These techniques provide the detailed data necessary to accelerate process development, ensure reaction robustness, and facilitate a smoother scale-up from the laboratory to industrial production. mt.com

High-Throughput Screening and Combinatorial Approaches for Discovery of New Reactivity and Applications